![molecular formula C6H6N2O2S B12117124 5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- CAS No. 72211-55-3](/img/structure/B12117124.png)

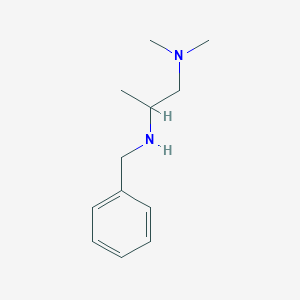

5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-: is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antitubercular, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- typically involves the cyclization of S-alkylated derivatives. The process begins with the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization upon treatment at different temperatures, leading to the formation of the desired thiazolo[3,2-a]pyrimidine compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung von Sulfonsäurederivaten führen.

Reduktion: Die Reduktion der Nitrogruppe in der Verbindung führt zur Bildung von Aminoderivaten.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, wie z. B. die Acylierung der 7-NH2-Gruppe, um Amidderivate zu bilden

Häufige Reagenzien und Bedingungen:

Oxidation: Konzentrierte Schwefelsäure (H2SO4) wird üblicherweise für Sulfonierungsreaktionen verwendet.

Reduktion: Reduktionsreaktionen beinhalten typischerweise Reagenzien wie Wasserstoffgas (H2) oder Metallkatalysatoren.

Substitution: Acylierungsreaktionen verwenden häufig Acylchloride oder Anhydride als Reagenzien

Hauptprodukte:

- Sulfonsäurederivate

- Aminoderivate

- Amidderivate

4. Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein bei der Synthese verschiedener heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten verwendet .

Biologie: In der biologischen Forschung hat die Verbindung signifikante antibakterielle und antituberkuläre Aktivitäten gezeigt. Sie wird auch auf ihr Potenzial als entzündungshemmendes und antioxidatives Mittel untersucht .

Medizin: Das therapeutische Potenzial der Verbindung umfasst Anwendungen bei der Behandlung bakterieller Infektionen, Tuberkulose und entzündlicher Erkrankungen. Ihre Fähigkeit, als Kalziumkanalblocker und Glutamatrezeptorantagonist zu wirken, erweitert ihre medizinischen Anwendungen .

Industrie: In der Industrie wird die Verbindung bei der Entwicklung neuer antimikrobieller Wirkstoffe und anderer bioaktiver Moleküle verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von 5H-Thiazolo[3,2-a]pyrimidin-5,7(6H)-dion, 2,3-Dihydro- beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung wirkt als Glutamatrezeptorantagonist und Acetylcholinesteraseinhibitor, was zu ihren entzündungshemmenden und neuroprotektiven Wirkungen beiträgt. Darüber hinaus wird seine antibakterielle Aktivität auf seine Fähigkeit zurückgeführt, die Synthese und Funktion der bakteriellen Zellwand zu stören .

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .

Biology: In biological research, the compound has shown significant antibacterial and antitubercular activities. It is also being explored for its potential as an anti-inflammatory and antioxidant agent .

Medicine: The compound’s therapeutic potential includes applications in treating bacterial infections, tuberculosis, and inflammatory diseases. Its ability to act as a calcium channel blocker and glutamate receptor antagonist further expands its medicinal applications .

Industry: In the industrial sector, the compound is used in the development of new antimicrobial agents and other bioactive molecules .

Wirkmechanismus

The mechanism of action of 5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- involves its interaction with various molecular targets. The compound acts as a glutamate receptor antagonist and acetylcholinesterase inhibitor, which contributes to its anti-inflammatory and neuroprotective effects. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 7H-Thiazolo[3,2-a]pyrimidin-7-one

- Thiazolo[3,2-b]chinazolin-Derivate

- Imidazo[1,2-a]pyrimidin-Derivate

Vergleich: Im Vergleich zu ähnlichen Verbindungen zeigt 5H-Thiazolo[3,2-a]pyrimidin-5,7(6H)-dion, 2,3-Dihydro- einzigartige biologische Aktivitäten, insbesondere seine starken antibakteriellen und antituberkulären Eigenschaften. Ihre Fähigkeit, als Kalziumkanalblocker und Glutamatrezeptorantagonist zu wirken, unterscheidet sie weiter von anderen verwandten Verbindungen .

Eigenschaften

CAS-Nummer |

72211-55-3 |

|---|---|

Molekularformel |

C6H6N2O2S |

Molekulargewicht |

170.19 g/mol |

IUPAC-Name |

2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |

InChI |

InChI=1S/C6H6N2O2S/c9-4-3-5(10)8-1-2-11-6(8)7-4/h1-3H2 |

InChI-Schlüssel |

PWVGKYQTRHJBIL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC2=NC(=O)CC(=O)N21 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)

![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)

![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)

![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)